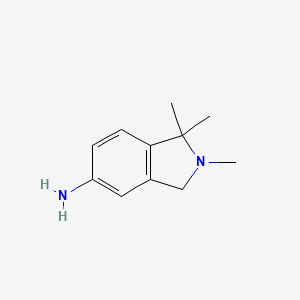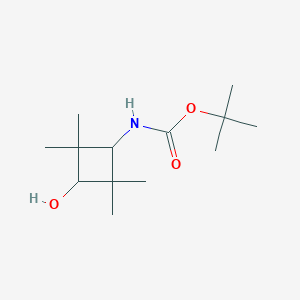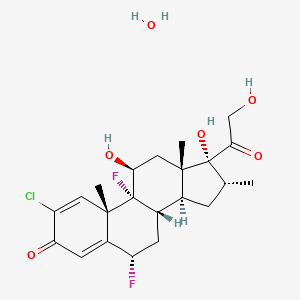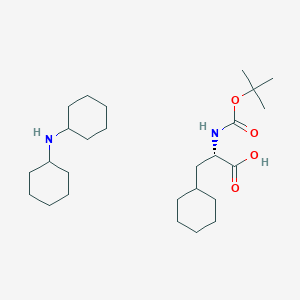
5-Amino-1,1,2-trimethylisoindoline
Overview
Description
Indole derivatives, which might be structurally similar to the compound you’re asking about, are of wide interest because of their diverse biological and clinical applications . They are present in many synthetic drug molecules and have a wide array of bioactive properties .
Synthesis Analysis
The synthesis of indole derivatives often involves complex chemical reactions. For example, isoindolines, a type of indole derivative, can be synthesized using a domino reaction involving a donor-acceptor cyclopropane and various primary amines .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
Amino acids, which might share some properties with the compound you’re asking about, are generally colorless, crystalline substances. They have high melting points due to their ionic properties and are soluble in water and ethanol but insoluble in non-polar solvents like benzene .Scientific Research Applications
1. Biochemical and Pharmacological Tool
"5-Aminoisoquinolin-1-one (5-AIQ)" is utilized extensively as a biochemical and pharmacological tool to study the effects of inhibition of poly(ADP-ribose) polymerases (PARPs). It has shown significant protective activity in models of hemorrhagic shock, myocardial infarction, and various ischemic disorders. The compound's anti-inflammatory activity is highlighted through its role in modulating cytokines and adhesion molecules' expression, aiding in the study of diseases like arthritis, Parkinson's disease, and inflammatory lung conditions (Threadgill, 2015).
2. Ischemia-Reperfusion Injury
Studies on "5-Aminoisoquinolinone (5-AIQ)" have emphasized its efficacy in reducing tissue injury associated with ischemia-reperfusion of the liver. This water-soluble potent inhibitor of poly-(ADP-ribose) polymerase (PARP) has been proven to reduce serum levels of transaminases, lactate dehydrogenase, and gamma-glutamyl transferase, along with lipid peroxidation in liver tissue, showcasing its potential in therapy for conditions associated with ischemia-reperfusion (Mota-Filipe et al., 2002).
3. Antidepressant Activity
Research into isoindoline derivatives, closely related to "5-Amino-1,1,2-trimethylisoindoline," has discovered significant antidepressant activities. These studies have utilized forced swimming and tail suspension tests to evaluate the antidepressant efficacy of these compounds, highlighting their potential in elevating serotonin (5-HT) levels and providing a basis for novel antidepressant drugs (Sun et al., 2022).
4. Synthetic Methodologies
In the synthesis field, "5-Amino-2-furylmethylamines" have been identified as efficient precursors for new aminoisoindolinones. The innovative [4+2]-cycloaddition strategy allows for the construction of isoindolinones, presenting a novel pathway for the synthesis of complex molecules (Medimagh et al., 2010).
5. Cancer Research
Isoindoline nitroxides and their isotopically labeled analogs have been explored for their low cytotoxicity and potential use as Electron Paramagnetic Resonance (EPR) oximetry probes in viable biological systems. This research aims to enhance the understanding of cellular environments, providing valuable insights into cancer research and therapy (Khan et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1,1,2-trimethyl-3H-isoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)10-5-4-9(12)6-8(10)7-13(11)3/h4-6H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIGFGJXOCTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C)C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)


![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)


